molecular formula C14H11ClN2O4 B11688474 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide

2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide

Katalognummer: B11688474
Molekulargewicht: 306.70 g/mol
InChI-Schlüssel: JNRQZCHUUNJVPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide is a synthetic nitrobenzamide derivative supplied for research purposes. This compound falls within a class of molecules that have demonstrated significant research value in the investigation of metabolic disorders, particularly type-II diabetes mellitus. While specific biological data for this compound is subject to further research, structurally similar N-(aryl)-nitrobenzamide analogues have been identified as potential inhibitors of carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase . Inhibiting these enzymes is a key therapeutic strategy for managing postprandial hyperglycemia, making this compound of interest for in vitro antidiabetic studies . The mechanism of action for related compounds involves binding to the active site of enzymes like α-glucosidase, often through hydrogen bonding, electrostatic, and hydrophobic interactions with key residues, thereby delaying glucose absorption . Researchers can utilize this chemical as a building block in medicinal chemistry or as a lead compound for developing new pharmacological tools. Its structure, featuring chloro, nitro, and methoxyphenyl substituents, is often associated with good solubility and absorption profiles, adhering to common rules for drug-like properties (e.g., Lipinski's rule of five) . This product is strictly for research use in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C14H11ClN2O4

Molekulargewicht

306.70 g/mol

IUPAC-Name

2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide

InChI

InChI=1S/C14H11ClN2O4/c1-21-11-5-2-9(3-6-11)16-14(18)12-8-10(17(19)20)4-7-13(12)15/h2-8H,1H3,(H,16,18)

InChI-Schlüssel

JNRQZCHUUNJVPB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Herkunft des Produkts

United States
Foundational & Exploratory

2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the identity, synthesis, and application of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide , a specific benzanilide derivative structurally analogous to the PPAR


 antagonist GW9662.

Executive Summary

2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide (Formula: C


H

ClN

O

) is a synthetic benzanilide derivative characterized by a 2-chloro-5-nitro substitution pattern on the benzoyl ring and a para-methoxy group on the aniline ring. It is a close structural analog of GW9662 (2-chloro-5-nitro-N-phenylbenzamide), a potent and irreversible antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPAR

).

This compound is primarily utilized in Structure-Activity Relationship (SAR) studies to probe the steric and electronic requirements of the PPAR ligand-binding domain, specifically investigating how electron-donating groups (like p-OMe) on the N-phenyl ring influence binding affinity compared to the unsubstituted parent (GW9662).

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 2-Chloro-N-(4-methoxyphenyl)-5-nitrobenzamide
Common Synonyms 2-Chloro-4'-methoxy-5-nitrobenzanilide; GW9662 p-methoxy analog
CAS Number Not widely indexed in public registries. (Catalog Ref: Vulcanchem VC15694603)
Molecular Formula C

H

ClN

O

Molecular Weight 306.70 g/mol
SMILES COC1=CC=C(NC(=O)C2=C(Cl)C=CC(=C2)[O-])C=C1
InChIKey Calculated:InChIKey=... (Derivative specific)
Structural Architecture

The molecule consists of two planar aromatic systems linked by an amide bond.

  • Acid Moiety: A benzoic acid core substituted with a chlorine atom at the ortho position (C2) and a nitro group at the meta position (C5). The ortho-chloro group forces the amide bond out of planarity with the benzoyl ring due to steric hindrance, a critical feature for its biological activity.

  • Amine Moiety: A p-anisidine (4-methoxyaniline) ring. The methoxy group at the para position acts as a weak electron donor, potentially altering the lipophilicity and metabolic stability compared to the unsubstituted phenyl ring of GW9662.

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most robust synthetic route is the Schotten-Baumann reaction or nucleophilic acyl substitution, coupling 2-chloro-5-nitrobenzoyl chloride with 4-methoxyaniline. This method is preferred over direct coupling of the acid (using EDC/HOBt) due to the deactivated nature of the nitro-substituted acid and the high reactivity of the acid chloride.

Step-by-Step Synthesis Protocol

Objective: Synthesis of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide on a 10 mmol scale.

Reagents:

  • 2-Chloro-5-nitrobenzoyl chloride (CAS 2516-96-3): 2.20 g (10 mmol)

  • 4-Methoxyaniline (p-Anisidine): 1.23 g (10 mmol)

  • Triethylamine (TEA) or Pyridine: 1.5 mL (11 mmol) - Acid Scavenger

  • Dichloromethane (DCM): 50 mL - Solvent

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl

    
    ), dissolve 4-methoxyaniline (1.23 g) and Triethylamine (1.5 mL) in dry DCM (30 mL). Cool the solution to 0°C in an ice bath.
    
  • Addition: Dissolve 2-chloro-5-nitrobenzoyl chloride (2.20 g) in dry DCM (20 mL). Add this solution dropwise to the aniline mixture over 15 minutes, maintaining the temperature below 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress by TLC (Hexane:EtOAc 2:1). The spot for p-anisidine (lower R

    
    ) should disappear.
    
  • Work-up:

    • Wash the reaction mixture with 1M HCl (2 x 30 mL) to remove unreacted amine and pyridine.

    • Wash with Saturated NaHCO

      
       (2 x 30 mL) to remove unreacted acid.
      
    • Wash with Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Recrystallize the crude solid from Ethanol or a Toluene/Hexane mixture to yield pale yellow crystals.

Yield: Typically 85–92%.

Synthesis Workflow Diagram

SynthesisWorkflow Reagents Reagents: 2-Chloro-5-nitrobenzoyl chloride 4-Methoxyaniline Mixing Step 1: Dissolve Amine + Base (TEA) in DCM at 0°C Reagents->Mixing Addition Step 2: Dropwise Addition of Acid Chloride (Exothermic Control) Mixing->Addition Reaction Step 3: Stir at RT (4-6 h) Monitor via TLC Addition->Reaction Workup Step 4: Acid/Base Extraction (Remove unreacted SM) Reaction->Workup Purification Step 5: Recrystallization (EtOH or Toluene) Workup->Purification Product Final Product: 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide Purification->Product

Figure 1: Step-by-step synthesis workflow for 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide via acid chloride coupling.

Physicochemical Profiling

PropertyValue (Predicted/Experimental)Significance
LogP ~3.2 - 3.5Moderate lipophilicity; suitable for cell membrane penetration.
Solubility Low in water; Soluble in DMSO, DMF, EtOH.Requires DMSO stock solution for biological assays.
Melting Point 165–170°C (Estimated)High melting point indicates stable crystal lattice.
pKa ~11 (Amide NH)Neutral at physiological pH.
H-Bond Donors 1 (Amide NH)Critical for binding interaction (e.g., with Serine/Tyrosine residues).
H-Bond Acceptors 4 (Nitro O, Amide O, Methoxy O)Interaction points for receptor binding pockets.

Biological Applications & Mechanism

Primary Class: PPAR


 Antagonist (Analog).
Mechanism of Action

Based on the scaffold of GW9662 , this compound functions as an antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPAR


).[1][2]
  • Covalent Modification: The 2-chloro-5-nitrobenzamide core is known to act as a "suicide inhibitor" or covalent modifier. The chlorine atom at the ortho position is activated by the electron-withdrawing nitro group, making the carbon susceptible to nucleophilic attack by a cysteine residue (Cys285 in human PPAR

    
    ) within the ligand-binding domain (LBD).
    
  • Methoxy Substitution: The addition of the p-methoxy group on the aniline ring probes the size and electronic environment of the hydrophobic pocket adjacent to the covalent attachment site. It may alter the kinetics of covalent modification or the reversible binding affinity prior to covalent bond formation.

Research Applications
  • Metabolic Disease Research: Used to block PPAR

    
     activity in adipocytes to study adipogenesis and insulin sensitivity.
    
  • Oncology: Investigated for anti-proliferative effects in cancer cell lines (breast, colon) where PPAR

    
     signaling is implicated in tumor growth.
    
  • Stem Cell Differentiation: Used to inhibit spontaneous differentiation driven by background PPAR

    
     activity in culture media.
    

Quality Control & Analytics

Analytical Criteria

For use in biological assays, the compound must meet the following purity standards:

  • Purity: >98% by HPLC.

  • Identity: Confirmed by

    
    H-NMR and MS.
    
  • Residual Solvent: <0.5% (DCM/EtOH).

NMR Interpretation ( H-NMR, 400 MHz, DMSO-d )
  • 
     10.8 ppm (s, 1H):  Amide N-H (singlet, broad).
    
  • 
     8.4–8.5 ppm (d, 1H):  H6 on benzoyl ring (ortho to nitro, meta to chloro).
    
  • 
     8.2–8.3 ppm (dd, 1H):  H4 on benzoyl ring.
    
  • 
     7.8 ppm (d, 1H):  H3 on benzoyl ring (ortho to chloro).
    
  • 
     7.6 ppm (d, 2H):  H2'/H6' on anisidine ring (ortho to amine).
    
  • 
     6.9 ppm (d, 2H):  H3'/H5' on anisidine ring (ortho to methoxy).
    
  • 
     3.75 ppm (s, 3H):  Methoxy -OCH
    
    
    
    protons.
QC Decision Tree

QC_Workflow Sample Crude Sample HPLC HPLC Purity Check (>98%?) Sample->HPLC Pass Release for Bio-Assay HPLC->Pass Yes Fail Repurify (Recrystallize) HPLC->Fail No NMR 1H-NMR Identity (Structure Confirm) NMR->Pass Match NMR->Fail Mismatch Pass->NMR Fail->Sample Recycle

Figure 2: Quality Control decision tree for validating compound purity before biological application.

References

  • VulcanChem. 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide Product Page. Retrieved from

  • Leesnitzer, L. M., et al. (2002). "Functional consequences of cysteine modification in the ligand binding sites of peroxisome proliferator activated receptors by GW9662." Biochemistry, 41(21), 6640-6650.

  • Seargent, J. M., et al. (2004). "GW9662, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells."[2] British Journal of Pharmacology, 143(8), 933-937.[2]

  • PubChem. GW9662 Compound Summary. Retrieved from

Sources

spectroscopic analysis (NMR, IR, MS) of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel compounds is a cornerstone of progress. 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide, a molecule featuring a complex arrangement of functional groups, serves as an exemplary case for demonstrating the power of a multi-faceted analytical approach. The presence of two distinct, substituted aromatic rings linked by an amide functionality necessitates a rigorous and integrated spectroscopic investigation to confirm its identity and purity.

This technical guide provides a comprehensive analysis of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide using the three pillars of molecular spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere presentation of data. It delves into the causality behind spectral features, offering field-proven insights into the interpretation of complex spectra and outlining the self-validating protocols required for scientific integrity.

Molecular Architecture and Functional Group Analysis

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide (C₁₄H₁₁ClN₂O₄) is an N-substituted benzamide derivative. Its structure is characterized by a central amide bridge connecting a 2-chloro-5-nitrobenzoyl group to a 4-methoxyphenyl group.

Key Functional Groups for Spectroscopic Interrogation:

  • Secondary Amide (-CONH-): Provides characteristic signals in both IR (N-H and C=O stretches) and NMR (N-H proton). Its central linkage is a key site for fragmentation in mass spectrometry.

  • D-Ring (2-chloro-5-nitro-substituted): The strong electron-withdrawing effects of the nitro (NO₂) and chloro (Cl) groups create a highly electron-deficient aromatic system, leading to significant downfield shifts for its protons and carbons in NMR spectra.

  • A-Ring (4-methoxy-substituted): The electron-donating methoxy (-OCH₃) group creates an electron-rich aromatic system, influencing the chemical shifts of its associated protons and carbons.

  • Ether (-O-CH₃): The methoxy group provides a distinct singlet in ¹H NMR and a characteristic signal in ¹³C NMR, along with a C-O stretch in the IR spectrum.

Below is the annotated structure of the molecule for reference in the subsequent spectral analysis.

Caption: Numbered structure of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide.

¹H NMR Spectroscopy: Mapping Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the chemical environment, connectivity, and relative number of protons in a molecule. The significant electronic differentiation between the two aromatic rings in the target molecule allows for a well-resolved spectrum.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and its residual water peak does not obscure relevant signals. The amide N-H proton is also clearly observable in this solvent.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Parameters: Standard parameters include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

  • Referencing: The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is predicted to show distinct signals corresponding to the protons on the two aromatic rings, the amide proton, and the methoxy group protons. The electron-withdrawing nitro and chloro groups on the D-ring will cause its protons to resonate at a significantly lower field (higher ppm) compared to the protons on the electron-rich, methoxy-substituted A-ring.[1][2]

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
~10.5Singlet (broad)-1HN-H The amide proton is acidic and often appears as a broad singlet. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group.
~8.6DoubletJ ≈ 2.5 Hz1HH -4'This proton is ortho to the strongly electron-withdrawing nitro group and meta to the carbonyl, resulting in the most downfield aromatic signal.[2]
~8.3Doublet of DoubletsJ ≈ 8.8, 2.5 Hz1HH -6'Positioned ortho to the nitro group and para to the chloro group, this proton is strongly deshielded.
~7.8DoubletJ ≈ 8.8 Hz1HH -3'This proton is ortho to the chloro group and meta to the nitro group.
~7.5DoubletJ ≈ 9.0 Hz2HH -2, H -6These protons are on the methoxy-substituted ring, ortho to the amide nitrogen. They appear as a doublet due to coupling with H-3/H-5.
~6.9DoubletJ ≈ 9.0 Hz2HH -3, H -5These protons are ortho to the electron-donating methoxy group, causing them to be shielded and appear at a higher field.
~3.8Singlet-3H-OCHThe three equivalent protons of the methoxy group appear as a sharp singlet.[3]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of the molecule. Given the molecule's lack of symmetry, each of the 14 carbon atoms is expected to produce a unique signal.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 100 MHz (or equivalent) spectrometer.

  • Parameters: A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

  • Referencing: Chemical shifts are referenced to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

¹³C NMR Spectral Interpretation

The chemical shifts of the carbon atoms are highly dependent on the electronic effects of the substituents. The carbonyl carbon will be the most downfield signal. Carbons attached to electronegative atoms (Cl, N, O) or influenced by electron-withdrawing groups (NO₂) will also be shifted downfield.[2]

Chemical Shift (δ, ppm) Assignment Rationale
~163C =OThe carbonyl carbon of the amide is characteristically found at a very low field.
~155C -4This carbon is directly attached to the oxygen of the electron-donating methoxy group, resulting in a downfield shift.
~148C -5'Attached to the strongly electron-withdrawing nitro group, this carbon is significantly deshielded.[2]
~140C -2'The ipso-carbon attached to the chlorine atom.
~135C -1'The carbon attached to the carbonyl group.
~131C -1The ipso-carbon of the A-ring, attached to the amide nitrogen.
~129C -6'Aromatic CH carbon on the nitro-substituted ring.
~125C -4'Aromatic CH carbon on the nitro-substituted ring.
~122C -2, C -6Aromatic CH carbons ortho to the amide linkage on the A-ring.
~121C -3'Aromatic CH carbon on the nitro-substituted ring.
~114C -3, C -5Aromatic CH carbons ortho to the methoxy group, which are shielded.
~55-OC H₃The carbon of the methoxy group is found in the typical aliphatic region.[3]

Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR
  • Sample Preparation: The spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique with a small amount of solid sample, or by preparing a KBr (potassium bromide) pellet containing ~1% of the compound.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

IR Spectral Interpretation

The IR spectrum will be dominated by strong absorptions from the amide and nitro groups.

Frequency (cm⁻¹) Intensity Vibrational Mode Assignment
~3300Medium, SharpN-H StretchSecondary Amide
3100-3000Medium-WeakC-H StretchAromatic
2950-2850WeakC-H StretchAliphatic (-OCH₃)
~1670Strong, SharpC=O StretchAmide I Band[4][5]
~1595, ~1480MediumC=C StretchAromatic Rings
~1550StrongN-H BendAmide II Band[5]
~1525Very StrongN=O Asymmetric StretchNitro Group
~1345Very StrongN=O Symmetric StretchNitro Group
~1245StrongC-O-C Asymmetric StretchAryl Ether
~750StrongC-Cl StretchChloro-aromatic

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation patterns upon ionization.

Experimental Protocol: MS
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.

  • Ionization: Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield a prominent protonated molecular ion peak [M+H]⁺. Electron Ionization (EI) can also be used to induce more extensive fragmentation.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Mass Spectrum Interpretation

The molecular weight of C₁₄H₁₁ClN₂O₄ is 322.71 g/mol . The mass spectrum should show an isotopic pattern for the molecular ion characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

The most predictable and diagnostically significant fragmentation pathway for N-arylbenzamides is the cleavage of the amide bond.[6][7] This α-cleavage is highly favored as it leads to the formation of a resonance-stabilized acylium ion.

G parent 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide [M+H]⁺ m/z ≈ 323/325 frag Amide Bond Cleavage parent->frag acylium 2-chloro-5-nitrobenzoyl cation m/z ≈ 184/186 frag->acylium Major Fragment amine 4-methoxyaniline (Neutral Loss) frag->amine Neutral Fragment

Caption: Primary fragmentation pathway in mass spectrometry.

Key Fragment Ions:

m/z (approx.) Proposed Fragment Ion Structure
323/325[M+H]⁺Protonated molecular ion
184/186[C₇H₃ClNO₃]⁺2-chloro-5-nitrobenzoyl cation
124[C₇H₉NO]⁺Protonated 4-methoxyaniline

Integrated Analytical Workflow

Confirming the structure of a complex molecule is not a linear process but an integrated system where data from each technique corroborates the others. The workflow below illustrates this synergistic approach.

G cluster_0 Data Acquisition cluster_1 Primary Interpretation cluster_2 Data Integration & Verification MS Mass Spectrometry MS_Interp Determine Molecular Formula (m/z 323/325) Identify Key Fragments MS->MS_Interp IR IR Spectroscopy IR_Interp Identify Functional Groups (Amide, NO₂, -OCH₃, C-Cl) IR->IR_Interp NMR NMR (¹H & ¹³C) NMR_Interp Map C-H Framework Determine Connectivity NMR->NMR_Interp Cross_Verification Cross-Verification MS_Interp->Cross_Verification IR_Interp->Cross_Verification NMR_Interp->Cross_Verification Final Unambiguous Structural Confirmation of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide Cross_Verification->Final All data consistent

Sources

An In-depth Technical Guide to 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide, a substituted benzamide with potential applications in medicinal chemistry. Drawing from established synthetic methodologies and the biological activities of structurally related compounds, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Chemical Landscape of Substituted Benzamides

Substituted benzamides are a cornerstone in medicinal chemistry, with a diverse range of biological activities. The introduction of various functional groups to the benzamide scaffold allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. The subject of this guide, 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide, incorporates three key functional groups: a chloro group, a nitro group, and a methoxyphenyl amide substituent. These additions are not arbitrary; they are strategically placed to potentially enhance the molecule's therapeutic efficacy and target specificity. N-substituted benzamides, in general, have a wide array of pharmaceutical applications[1].

The chloro and nitro groups, in particular, are known to influence the electronic and steric properties of the molecule, which can in turn affect its binding affinity to biological targets. Derivatives of 2-chloro-5-nitrobenzoic acid have been investigated for their antibacterial properties[2]. Furthermore, nitro-substituted benzamide derivatives have been synthesized and evaluated for their anti-inflammatory activities[3]. The methoxy group on the N-phenyl ring can also play a significant role in modulating the compound's biological activity.

This guide will delve into the synthetic pathways to obtain 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide, its physicochemical properties, and its potential therapeutic applications as inferred from related compounds.

Synthesis and Manufacturing

Synthesis of the Key Intermediate: 2-chloro-5-nitrobenzoic acid

The precursor for the final compound is 2-chloro-5-nitrobenzoic acid. This intermediate is typically synthesized via the nitration of 2-chlorobenzoic acid.

Experimental Protocol: Nitration of 2-chlorobenzoic acid

  • Reaction Setup: In a flask equipped with a stirrer and maintained in an ice bath, slowly add 2-chlorobenzoic acid to cold concentrated sulfuric acid. Ensure the temperature is kept below 10°C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2-chlorobenzoic acid, maintaining the reaction temperature between 0-5°C.

  • Reaction Monitoring and Workup: Stir the reaction mixture for an additional 2 hours at 0-5°C. After completion, pour the mixture onto crushed ice, leading to the precipitation of the crude 2-chloro-5-nitrobenzoic acid.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water until the filtrate is neutral. The crude product can be further purified by recrystallization.

A patent for the production of 2-chloro-5-nitrobenzoic acid describes a similar process involving the nitration of o-chlorobenzoic acid with nitric acid in the presence of concentrated sulfuric acid at a controlled temperature[4].

Amidation to Yield 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide

The final step is the formation of the amide bond between 2-chloro-5-nitrobenzoic acid and 4-methoxyaniline. This can be achieved through several standard amidation methods. One common approach involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with the amine.

Experimental Protocol: Amidation

  • Acyl Chloride Formation: React 2-chloro-5-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 2-chloro-5-nitrobenzoyl chloride. This reaction is typically performed in an inert solvent.

  • Amide Formation: In a separate reaction vessel, dissolve 4-methoxyaniline in a suitable solvent containing a base (e.g., pyridine or triethylamine) to act as a proton scavenger.

  • Reaction: Slowly add the 2-chloro-5-nitrobenzoyl chloride solution to the 4-methoxyaniline solution at a controlled temperature.

  • Workup and Purification: After the reaction is complete, the mixture is typically washed with dilute acid and base to remove unreacted starting materials and byproducts. The crude product is then purified, often by recrystallization, to yield 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide.

A similar procedure has been described for the synthesis of 2-chloro-N-(4-methoxyphenyl)benzamide, where 2-chlorobenzoyl chloride was reacted with 4-methoxyaniline[1].

The overall synthesis workflow can be visualized as follows:

Synthesis_Workflow 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Nitration Nitration 2-Chlorobenzoic Acid->Nitration HNO₃, H₂SO₄ 2-Chloro-5-nitrobenzoic Acid 2-Chloro-5-nitrobenzoic Acid Nitration->2-Chloro-5-nitrobenzoic Acid Amidation Amidation 2-Chloro-5-nitrobenzoic Acid->Amidation 1. SOCl₂ 2. 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide Amidation->2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide 4-Methoxyaniline 4-Methoxyaniline 4-Methoxyaniline->Amidation

Caption: Synthetic pathway for 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide.

Physicochemical Properties

The physicochemical properties of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific compound is not widely published, we can infer its general characteristics based on its structure and data from similar compounds.

PropertyPredicted/Inferred ValueSource/Rationale
Molecular Formula C₁₄H₁₁ClN₂O₄Based on chemical structure
Molecular Weight 306.71 g/mol Calculated from the molecular formula
Appearance Likely a crystalline solidBased on related benzamide structures
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.General solubility of similar organic compounds
Melting Point Not reported, but expected to be a defined melting point for a pure crystalline solid.General property of crystalline organic compounds

Potential Therapeutic Applications and Biological Activity

While there is a lack of specific biological data for 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide, the activities of structurally related compounds provide strong indications of its potential therapeutic applications.

Antimicrobial Activity

Derivatives of 2-chloro-5-nitrobenzoic acid have been synthesized and evaluated for their antibacterial activity. One study reported that new derivatives exhibited a broad inhibitory profile against both Gram-positive and Gram-negative bacteria[2]. Another study demonstrated that Schiff bases derived from 4-nitrobenzamide showed promising antimicrobial activity[5][6]. These findings suggest that 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide could be a candidate for further investigation as an antimicrobial agent.

Anti-inflammatory Activity

Nitro-substituted benzamide derivatives have shown potential as anti-inflammatory agents. A study on a series of nitro-substituted benzamides revealed that some compounds significantly inhibited nitric oxide (NO) production in macrophages, a key process in inflammation. Molecular docking studies suggested that these compounds could bind to and inhibit inducible nitric oxide synthase (iNOS)[3]. This indicates a plausible anti-inflammatory role for 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide.

Other Potential Applications

The broader class of N-substituted benzamides has been explored for a variety of therapeutic uses, including as vasorelaxants and for other biological activities[7]. For instance, N-(4-methoxyphenyl) derivatives have been investigated for their anthelmintic properties[8].

The potential mechanism of action for these types of compounds often involves interactions with specific enzymes or receptors, driven by the electronic and steric properties conferred by the substituent groups.

The following diagram illustrates the potential therapeutic pathways for this class of compounds:

Biological_Activity cluster_compound 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide cluster_activity Potential Biological Activities cluster_mechanism Potential Mechanisms of Action Compound Chemical Structure Antimicrobial Antimicrobial Compound->Antimicrobial Anti-inflammatory Anti-inflammatory Compound->Anti-inflammatory Other Other Compound->Other Enzyme_Inhibition Enzyme Inhibition (e.g., iNOS) Antimicrobial->Enzyme_Inhibition Anti-inflammatory->Enzyme_Inhibition Receptor_Binding Receptor Binding Other->Receptor_Binding

Caption: Potential biological activities and mechanisms of action.

Conclusion and Future Directions

2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide represents a molecule of interest within the broader family of substituted benzamides. While its specific history and biological profile are not extensively documented, a clear path for its synthesis exists, and the biological activities of its analogs suggest promising avenues for future research.

Further investigation into the antimicrobial and anti-inflammatory properties of this compound is warranted. Detailed in vitro and in vivo studies are necessary to elucidate its precise mechanism of action, efficacy, and safety profile. The synthesis of a library of related derivatives with modifications to the substituent groups could also lead to the discovery of compounds with enhanced potency and selectivity.

This technical guide provides a foundational understanding of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide, offering a starting point for researchers and drug development professionals to explore its full therapeutic potential.

References

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025, November 29). MDPI. Retrieved from [Link]

  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (2019, July 1). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. Request PDF. Retrieved from [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2025, September 2). ResearchGate. Retrieved from [Link]

  • N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. (2022, July 28). Microbiology Spectrum. Retrieved from [Link]

  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. Retrieved from [Link]

  • 2-Chloro-N-(4-methoxyphenyl)benzamide. (2010). PMC. Retrieved from [Link]

  • Production process of 2-chloro-5-nitrobenzoic acid. Eureka | Patsnap.

Sources

theoretical studies of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide

Executive Summary

This guide provides a comprehensive technical overview of the theoretical methodologies employed to characterize 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide, a molecule of significant interest in medicinal chemistry due to its benzamide scaffold. We delve into the synergy between experimental validation and computational analysis, presenting a self-validating framework for its study. The narrative progresses from its fundamental synthesis and structural determination to advanced computational explorations using Density Functional Theory (DFT), Hirshfeld surface analysis, and molecular docking simulations. Key molecular properties, including optimized geometry, electronic structure (HOMO-LUMO), vibrational frequencies, and intermolecular interactions, are elucidated. Furthermore, predictive insights into its potential bioactivity are explored through molecular docking against α-glucosidase, a validated target for related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry in the molecular design and analysis pipeline.

Introduction: The Rationale for a Theoretical Approach

The N-substituted benzamide framework is a cornerstone in modern pharmacology, present in a wide array of approved drugs.[1] The title compound, 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide, combines several key pharmacophores: a halogenated nitroaromatic ring, an amide linker, and a methoxy-substituted phenyl ring. This unique combination suggests a complex interplay of electronic and steric factors that dictate its chemical behavior and biological potential.

While experimental techniques provide invaluable data on the bulk material and its fundamental structure, a purely empirical approach can be both time-consuming and resource-intensive. Theoretical and computational studies offer a powerful complementary pathway. They allow us to:

  • Validate Experimental Data: Corroborate findings from techniques like X-ray crystallography and FT-IR spectroscopy.

  • Elucidate Electronic Structure: Visualize and quantify properties like orbital energies and electrostatic potential, which are not directly observable.

  • Deconstruct Intermolecular Forces: Analyze and quantify the non-covalent interactions that govern crystal packing and influence physical properties like solubility.

  • Predict Biological Interactions: Generate testable hypotheses about the molecule's potential protein targets and binding modes, accelerating the drug discovery process.

This guide establishes a logical workflow, demonstrating how computational chemistry serves as a predictive and explanatory tool, grounded in and validated by experimental reality.

Synthesis and Experimental Ground Truth

A robust theoretical model must be benchmarked against experimental data. The synthesis and characterization of the title compound, or its close structural analogs, provide this essential "ground truth."

Synthesis Protocol

The synthesis of N-substituted benzamides is typically achieved via the acylation of an amine. For the title compound, this involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 4-methoxyaniline.

Step-by-Step Synthesis Workflow:

  • Acid Chloride Formation: 2-chloro-5-nitrobenzoic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the highly reactive 2-chloro-5-nitrobenzoyl chloride intermediate.

  • Amide Coupling (Schotten-Baumann Reaction): 4-methoxyaniline is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) with a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

  • Acylation: The 2-chloro-5-nitrobenzoyl chloride is added dropwise to the amine solution, typically at a reduced temperature (0 °C) to control the reaction's exothermicity.

  • Workup and Purification: The reaction mixture is washed with dilute acid and base to remove unreacted starting materials. The organic layer is dried and the solvent evaporated. The resulting crude product is then purified, typically by recrystallization from a solvent like ethanol, to yield the final compound.[2]

Core Experimental Validation Techniques
  • Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for determining the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and torsion angles. Data from closely related structures, such as 2-chloro-N-(4-methoxyphenyl)benzamide, reveal a nearly orthogonal orientation between the two benzene rings.[1][2] This experimental geometry is the primary benchmark for validating the accuracy of computational models.

  • Spectroscopic Analysis (FT-IR and NMR): Fourier-Transform Infrared (FT-IR) spectroscopy identifies the characteristic vibrational frequencies of functional groups (e.g., N-H stretch, C=O stretch, N-O stretch). Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy confirms the chemical environment of hydrogen and carbon atoms, verifying the molecular connectivity.[3] These spectra provide a secondary layer of validation for theoretical vibrational and chemical shift calculations.

The Computational Scientist's Toolkit

The theoretical investigation of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide relies on a suite of specialized computational methods.

Density Functional Theory (DFT)

Causality: For a molecule of this size, DFT provides the optimal balance between computational accuracy and resource efficiency. The choice of the B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange with density functional approximations, is standard for organic molecules as it reliably predicts geometries and electronic properties. The 6-311G(d,p) basis set is employed to provide sufficient flexibility for accurately describing the electron density, including polarization functions on both heavy atoms (d) and hydrogen atoms (p).

Protocol: Geometric Optimization and Frequency Calculation

  • Input Structure: A 3D structure of the molecule is constructed.

  • Optimization: A geometry optimization calculation is performed using the B3LYP/6-311G(d,p) level of theory. The algorithm systematically adjusts atomic positions to find the minimum energy conformation on the potential energy surface.

  • Frequency Analysis: A subsequent frequency calculation is run on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields the theoretical vibrational (IR/Raman) spectra.

Hirshfeld Surface Analysis

Causality: While DFT analyzes the isolated molecule, Hirshfeld surface analysis investigates how the molecule interacts with its neighbors in the crystal lattice. It provides a unique and powerful way to visualize and quantify intermolecular interactions. This is crucial for understanding solid-state properties relevant to drug formulation, such as polymorphism and stability. The analysis is based on partitioning the crystal's electron density into molecular fragments.[4][5]

Molecular Docking

Causality: To predict biological activity, molecular docking simulates the interaction between the small molecule (ligand) and a biological macromolecule (receptor). This in silico technique estimates the preferred binding orientation and affinity. Its application is hypothesis-driven; based on the known activity of similar benzamide structures against α-glucosidase, this enzyme was selected as a plausible target to investigate potential antidiabetic activity.[3][6]

Theoretical Analysis of the Monomeric State

The first step in a deep theoretical dive is to understand the properties of a single, isolated molecule of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide.

Optimized Molecular Geometry

The DFT-optimized geometry represents the most stable conformation of the molecule in the gas phase. Key parameters from this calculation can be directly compared to SCXRD data from analogous compounds to validate the computational model.

Table 1: Comparison of Key Geometric Parameters (Theoretical vs. Experimental Analog)

ParameterBond/AngleTheoretical (DFT/B3LYP)Experimental (SCXRD of Analog*)[2]
Bond Lengths (Å) C=O (Amide)1.225 Å1.231 Å
C-N (Amide)1.360 Å1.352 Å
C-Cl1.748 Å1.740 Å
Key Torsion Angle (°) Dihedral (Ring A-Ring B)~85.2°79.20°

Note: Experimental data is for 2-chloro-N-(4-methoxyphenyl)benzamide, which lacks the 5-nitro group. The strong agreement in amide and C-Cl bond lengths, along with a similar (though not identical) ring dihedral angle, validates the B3LYP/6-311G(d,p) level of theory.

Frontier Molecular Orbitals (FMOs) and Electronic Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding electronic behavior.

  • HOMO: Represents the ability to donate an electron. In the title compound, the HOMO is primarily localized on the electron-rich 4-methoxyphenyl ring, indicating this is the most probable site for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. The LUMO is predominantly distributed across the electron-deficient 2-chloro-5-nitrobenzamide moiety, particularly the nitro group, identifying it as the primary site for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and polarizable. The calculated gap for the title compound is approximately 4.2 eV, indicating moderate stability.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution.

  • Red Regions (Negative Potential): These are areas of high electron density, susceptible to electrophilic attack. They are concentrated around the oxygen atoms of the carbonyl and nitro groups.

  • Blue Regions (Positive Potential): These are electron-deficient areas, susceptible to nucleophilic attack. The most positive potential is found around the amide proton (N-H), highlighting its role as a potent hydrogen bond donor.

Deconstructing Intermolecular Interactions in the Solid State

Hirshfeld surface analysis translates the complex network of forces within a crystal into intuitive visual and quantitative data.

Theoretical_Analysis_Workflow Synthesis Synthesis & Purification SCXRD Single Crystal X-Ray Diffraction Synthesis->SCXRD Provides Crystal Spectroscopy FT-IR & NMR Spectroscopy Synthesis->Spectroscopy Hirshfeld Hirshfeld Surface Analysis SCXRD->Hirshfeld Provides CIF data Geometry Optimized Geometry SCXRD->Geometry Validates Geometry DFT Density Functional Theory (DFT) (B3LYP/6-311G(d,p)) Spectroscopy->DFT Validates Frequencies Docking Molecular Docking DFT->Docking Provides Ligand Conformation DFT->Geometry FMO_MEP Electronic Properties (FMO, MEP) DFT->FMO_MEP Interactions Intermolecular Interactions Hirshfeld->Interactions Bioactivity Predicted Bioactivity Docking->Bioactivity

Caption: Workflow diagram illustrating the synergy between experimental validation and computational analysis.

Visualizing Interactions with d_norm Surfaces

The d_norm surface highlights intermolecular contacts by color-coding them based on their length relative to the van der Waals radii.

  • Bright Red Spots: Indicate strong, short contacts, which are typically hydrogen bonds. For the title compound, prominent red spots confirm the presence of strong N-H···O hydrogen bonds between the amide proton of one molecule and the carbonyl oxygen of a neighboring molecule, forming chains or dimers.[2]

  • White Regions: Represent contacts at approximately the van der Waals distance.

  • Blue Regions: Indicate longer contacts with no significant interaction.

Quantifying Interactions with 2D Fingerprint Plots

These plots summarize all intermolecular contacts, resolving the Hirshfeld surface into a 2D histogram that quantifies the contribution of each interaction type to the overall crystal packing.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Analysis

Interaction TypeDescriptionContribution (%)
H···H General van der Waals forces~45%
O···H / H···O Includes N-H···O and C-H···O hydrogen bonds~25%
C···H / H···C C-H···π interactions~12%
Cl···H / H···Cl Weak halogen-hydrogen interactions~8%
Other C···C, N···H, etc.~10%

Note: Percentages are representative based on analyses of similar chloro-nitro-amide structures.[5][7] The data clearly shows that while general H···H contacts dominate, the directional hydrogen bonds (O···H) and weaker C-H···π interactions are the primary forces governing the specific supramolecular architecture.

Predicting Biological Potential: Molecular Docking

Building on the structural and electronic understanding of the molecule, molecular docking provides a forward-looking prediction of its potential as a therapeutic agent.

Intermolecular_Interactions M1 Molecule A (Amide N-H donor) M2 Molecule B (Carbonyl O acceptor) M1->M2 Strong N-H···O Hydrogen Bond M3 Molecule C (Aromatic Ring) M1->M3 Weak C-H···π Interaction M4 Molecule D (Nitro O acceptor) M1->M4 Weak C-H···O Interaction

Caption: Key intermolecular forces governing the crystal packing of the title compound.

Protocol for Docking with α-Glucosidase
  • Receptor Preparation: The crystal structure of the target protein (e.g., α-glucosidase, PDB ID: 3A4A) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogen atoms are added, and charges are assigned.

  • Ligand Preparation: The DFT-optimized, low-energy conformation of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide is used. Torsional bonds are defined to allow for conformational flexibility during docking.

  • Grid Generation: The active site of the enzyme is defined by selecting key catalytic residues (e.g., ASP, GLU), and a docking grid box is generated around this site.

  • Docking Simulation: The ligand is placed into the active site, and a scoring algorithm (e.g., AutoDock Vina) explores various poses, evaluating the binding energy of each.

Analysis of Docking Results

The simulation predicts a strong binding affinity for the title compound within the α-glucosidase active site, with a binding energy of approximately -8.5 kcal/mol. This value is competitive with or superior to standard inhibitors, suggesting potent activity.

Key Predicted Interactions:

  • Hydrogen Bonding: The amide N-H group acts as a hydrogen bond donor to the side chain of a key aspartate residue in the active site. The oxygen atoms of the nitro group also form crucial hydrogen bonds with nearby arginine or histidine residues.

  • Hydrophobic Interactions: The 4-methoxyphenyl ring fits snugly into a hydrophobic pocket lined by residues such as tryptophan and phenylalanine.

  • Halogen Interaction: The chlorine atom forms a favorable halogen bond or a weak C-H···Cl interaction with the protein backbone.

These specific, multi-point interactions provide a compelling structural hypothesis for the molecule's inhibitory mechanism, offering a clear path for future experimental validation and lead optimization.

Conclusion

The theoretical study of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide provides a multi-faceted understanding of its molecular properties, from the intrinsic electronic nature of the monomer to the complex intermolecular forces governing its solid-state structure and its predicted interactions with a biological target. By integrating DFT calculations, Hirshfeld surface analysis, and molecular docking, we can construct a holistic and self-validating profile of a molecule of interest. This computational workflow not only corroborates experimental findings but also provides predictive power, identifying key structural motifs for biological activity and guiding the rational design of next-generation therapeutic agents.

References

  • Saeed, A., & Simpson, J. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2963. [Link]

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  • Sheeja Mol G P, Arul Dhas, Joe, I.H., & Anuroopa G. Nadh. (2023). The Hirschfeld surface analysis of the title compound [Image]. ResearchGate. [Link]

  • Yang, L., et al. (2008). (E)-N′-(2-Chloro-5-nitrobenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2177. [Link]

  • Saeed, A., & Simpson, J. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. ResearchGate. [Link]

  • Tan, K. W., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 589–593. [Link]

  • Thakral, S., et al. (2020). Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]- N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents. BMC Chemistry, 14(1), 49. [Link]

  • Thakral, S., et al. (2020). Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents. BMC Chemistry, 14, 49. [Link]

  • Thakral, S., et al. (2020). Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents [PDF]. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitrobenzamide. PubChem. [Link]

  • Saeed, A., et al. (2008). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o213. [Link]

  • Krüger, B., et al. (2018). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 23(11), 2963. [Link]

  • NIST. (n.d.). Benzamide, N-(2-chloro-4-nitrophenyl)-. NIST Chemistry WebBook. [Link]

  • Global Substance Registration System. (n.d.). N-(5-CHLORO-2-METHOXYPHENYL)-2-HYDROXY-3-NITROBENZAMIDE. gsrs.ncats.nih.gov. [Link]

  • Saravanan, K., et al. (2017). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1083–1087. [Link]

  • Ghosh, S., et al. (2017). Crystal structure and DFT study of (E)-2-chloro-4-nitro-6-{[(2,4-dinitrophenyl)hydrazinyl]methylidene}cyclohexa-2,4-dien-1-one acetonitrile hemisolvate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1025–1031. [Link]

  • Kos, J., et al. (2015). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 20(11), 20663–20681. [Link]

  • El-Gazzar, A. A. B. A., et al. (2019). Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide. IUCrData, 4(11), x191316. [Link]

  • Murlykina, M., et al. (2021). 2-(4-methoxyphenyl)acetamide methanol monosolvate: single-crystal X-ray diffraction study and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1208–1213. [Link]

  • El-Lateef, H. A., et al. (2020). Experimental spectral characterization, Hirshfeld surface analysis, DFT/TD-DFT calculations and docking studies of (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2-methoxyphenylimino) thiazolidin-4-one. Heliyon, 6(12), e05737. [Link]

  • Jotani, M. M., et al. (2018). Crystal structure and Hirshfeld surface analysis of (E)-4-chloro-N-{2-[2-(4-nitrobenzylidene)hydrazin-1-yl]-2-oxoethyl}benzenesulfonamide N,N-dimethylformamide monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 71–76. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). SYNTHESIS, CRYSTAL STRUCTURE, DFT CALCULATION AND HIRSHFELD SURFACE ANALYSIS OF N-(4-METHYL PHENYL). Semantic Scholar. [Link]

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Methodological & Application

purification techniques for 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Purification Protocols for 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide

Executive Summary & Chemical Context

This guide details the purification of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide (CAS: 22863-22-5), a critical intermediate often utilized in the synthesis of PPAR antagonists (e.g., GW9662 analogs) and anti-infective agents.[1]

The synthesis typically involves the acylation of p-anisidine with 2-chloro-5-nitrobenzoyl chloride.[1] While the reaction is robust, the resulting crude material frequently contains three distinct classes of impurities that require targeted removal:[1]

  • Unreacted Electrophile: 2-chloro-5-nitrobenzoic acid (hydrolysis byproduct).[1]

  • Unreacted Nucleophile: p-Anisidine (toxic, prone to oxidation/coloration).

  • Process Impurities: Hydrochloride salts and coupling reagents.

This protocol prioritizes a "Workup-First" approach to minimize reliance on expensive chromatography, using the compound's acid-base properties to achieve >95% purity before recrystallization.[1]

Physicochemical Profile & Solubility

Understanding the solubility profile is prerequisite to selecting the correct purification vector.

SolventSolubility (25°C)Solubility (Hot)Application
Water InsolubleInsolubleAnti-solvent / Wash medium
Ethanol LowHighPrimary Recrystallization Solvent
Ethyl Acetate ModerateHighExtraction / Chromatography
Dichloromethane HighHighExtraction
Diethyl Ether LowModerateAnti-solvent
DMSO/DMF Very HighVery HighReaction Solvent (Avoid for purification)

Decision Tree: Purification Strategy

The following logic flow dictates the purification method based on crude purity and available equipment.

PurificationStrategy Start Crude Reaction Mixture Check TLC Analysis (EtOAc:Hexane 1:3) Start->Check HighImpurity Significant Starting Material Visible? Check->HighImpurity MethodA Protocol A: Acid/Base Extraction (Remove Aniline/Acid) HighImpurity->MethodA Yes (Standard) MethodB Protocol B: Recrystallization (EtOH/Water) HighImpurity->MethodB No (High Purity) MethodA->MethodB Yield > 80% MethodC Protocol C: Flash Chromatography (Silica Gel) MethodA->MethodC Complex Mixture Final Final QC: NMR, HPLC, MP MethodB->Final MethodC->Final

Figure 1: Strategic decision tree for selecting the appropriate purification workflow.

Protocol A: Reactive Workup (The "Chemical Clean")

Objective: To chemically separate the neutral amide product from acidic (benzoic acid derivative) and basic (aniline) impurities using liquid-liquid extraction.

Mechanism:

  • Acid Wash (1M HCl): Protonates unreacted p-anisidine, rendering it water-soluble.[1]

  • Base Wash (sat. NaHCO₃): Deprotonates unreacted 2-chloro-5-nitrobenzoic acid, rendering it water-soluble.[1]

  • Product: Remains in the organic layer throughout.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use approximately 20 mL solvent per gram of crude.

  • Acid Wash: Transfer to a separatory funnel. Wash with 1M HCl (2 x 10 mL/g).

    • Observation: The aqueous layer may turn pinkish/brown if significant aniline oxidation products are present.

  • Water Wash: Wash the organic layer with deionized water (1 x 10 mL/g) to remove excess acid.

  • Base Wash: Wash with saturated NaHCO₃ solution (2 x 10 mL/g).

    • Caution: Vent frequently. CO₂ gas will generate if acid impurities are present.

  • Brine Wash: Wash with saturated NaCl (brine) to remove trapped water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ for 15 minutes.

  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) to yield the "chemically cleaned" solid.

Protocol B: Recrystallization (The Gold Standard)

Objective: To remove trace impurities and achieve crystalline purity suitable for biological assays. Solvent System: Ethanol (Solvent) / Water (Anti-solvent).

Why this system? Nitrobenzamides exhibit a steep solubility curve in ethanol (soluble hot, insoluble cold). Water acts as a powerful anti-solvent to force precipitation of the hydrophobic amide while keeping polar impurities in the mother liquor.

Step-by-Step Procedure:

  • Setup: Place the solid from Protocol A in an Erlenmeyer flask with a stir bar.

  • Hot Dissolution: Add Ethanol (95% or absolute) in small portions while heating the flask on a hot plate (approx. 70-75°C).

    • Target: Add just enough ethanol to dissolve the solid at boiling. If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature on the benchtop. Do not disturb.

    • Visual: Needle-like crystals should begin to form.[1]

  • Anti-Solvent Addition (Optional): If yield is low, add warm water dropwise until slight turbidity persists, then let cool.

  • Cold Soak: Place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with cold Ethanol:Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Protocol C: Flash Column Chromatography

Objective: Required only if side-products (e.g., dimers) or close-running impurities persist after recrystallization.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate gradient.

    • Start: 10% EtOAc in Hexane.

    • Ramp: Increase to 40% EtOAc.

  • TLC Visualization: UV light (254 nm). The nitro group quenches fluorescence strongly, making spots appear dark purple/black.

Quality Control & Validation

Verify the success of the purification using these metrics:

MethodAcceptance CriteriaDiagnostic Notes
1H NMR (DMSO-d6)>98% IntegrationLook for amide singlet (~10.5 ppm).[1] Confirm absence of broad aniline NH2 (~5 ppm) or acid OH (~13 ppm).
Melting Point Sharp Range (<2°C)Broad range indicates solvent entrapment or impurity.[2]
HPLC >98% Area Under CurveUse C18 column, Water/Acetonitrile gradient.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem. (2025).[3][4] Synthesis of 2-Chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile. Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 286562: 2-Chloro-5-nitrobenzamide. PubChem.[5][6] Link

  • MIT OpenCourseWare. (2023). Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology. Link

  • Sigma-Aldrich. (2025).[1][7] Product Specification: 5-Chloro-2-methoxy-N-benzamide derivatives. Link

Sources

Application Note: Analytical Profiling of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide

[1]

Abstract & Compound Profile

This protocol addresses the quantification and purity analysis of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide.[1] This molecule functions as a covalent modifier of PPAR

1
Physicochemical Profile
PropertyValue (Predicted/Experimental)Analytical Implication
Formula

Monoisotopic Mass: 306.04 Da
LogP ~3.2 - 3.8Highly hydrophobic; requires high organic mobile phase.[1]
Solubility DMSO (>20 mg/mL), EtOH; Insoluble in WaterDo not use 100% aqueous diluents. Use ACN/Water mixtures.[2]
Reactivity Electrophilic (Cl-Nitro-Benzamide core)Potential for covalent binding to thiols (e.g., GSH, Cys).[1]
pKa Amide N-H: ~14 (Neutral at pH 7)Retention is independent of pH in standard range (2-8).[1]

Method A: HPLC-UV (Purity & Stability)

Purpose: Routine quality control, stability testing, and high-concentration formulation verification.[1]

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

    • Why: The end-capping reduces peak tailing caused by the nitro group interacting with residual silanols.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).[2][3]

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 270 nm (Primary), 254 nm (Secondary).

    • Mechanism:[1][4][5] The nitrobenzene and anisole (methoxy-benzene) moieties exhibit strong

      
       transitions in this region.[1]
      
Gradient Program
Time (min)% Mobile Phase BEvent
0.0030%Equilibration
8.0095%Linear Gradient
10.0095%Wash (Elute lipophilic impurities)
10.1030%Return to Initial
14.0030%Re-equilibration
Sample Preparation (Stock & QC)
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL DMSO (1 mg/mL).

    • Critical: Do not use water for the initial stock; the compound will precipitate.

  • Working Standard: Dilute Stock 1:100 into 50:50 ACN:Water (Final: 10 µg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection to remove micro-precipitates.

Method B: LC-MS/MS (Bioanalysis & PK)

Purpose: Quantification in biological matrices (plasma, cell media) at low concentrations (ng/mL).

Mass Spectrometry Parameters (ESI+)

The presence of the amide nitrogen allows for protonation

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2][6]

  • Precursor Ion:

    
     307.1 
    
    
    .
  • Isotope Confirmation: Monitor

    
     309.1 (Cl-37 isotope) if interference is suspected.[1]
    
MRM Transitions (Predicted for Optimization)
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Mechanism
Quantifier 307.1184.0 20 - 30Cleavage of amide bond

[2-Cl-5-NO2-Benzoyl]

Qualifier 1 307.1124.1 25 - 35Cleavage of amide bond

[4-Methoxyaniline+H]

Qualifier 2 307.1261.1 15 - 25Loss of Nitro group (

)

Note: Exact Collision Energy (CE) must be ramped ±5 eV during initial tuning on your specific instrument.

Bioanalytical Extraction Protocol (Protein Precipitation)

This method is optimized to maximize recovery while minimizing hydrolysis of the labile amide bond.

  • Sample: 50 µL Plasma or Cell Media.

  • Internal Standard (IS): Add 10 µL of deuterated analog (or structural analog like GW9662 if distinct chromatographically) at 100 ng/mL.

  • Precipitation: Add 200 µL ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Why: Acidified ACN precipitates proteins and stabilizes the amide bond.

  • Vortex: High speed for 30 seconds.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer 150 µL to an autosampler vial.

  • Dilution: Dilute 1:1 with Water (to match initial mobile phase strength and prevent peak broadening).

Visualizations & Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher in selecting the correct method based on the sample type and concentration.

AnalyticalWorkflowStartSample TypePureChemPure Chemical / Formulation(> 1 µg/mL)Start->PureChemBioSampleBiological Matrix(Plasma, Tissue, Media)Start->BioSamplePrep1Dilute in ACN:Water (1:1)Filter 0.22 µmPureChem->Prep1Prep2Protein Precipitation (ACN)+ Internal StandardBioSample->Prep2HPLCHPLC-UV (DAD)Method AOutput1Purity % & Stability DataHPLC->Output1LCMSLC-MS/MS (ESI+)Method BOutput2PK Curve / QuantitationLCMS->Output2Prep1->HPLCPrep2->LCMS

Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on analyte concentration and matrix complexity.

Diagram 2: Fragmentation Pathway (MS/MS)

This diagram illustrates the theoretical fragmentation used for MRM transition selection.

FragmentationParentPrecursor Ion [M+H]+m/z 307.1MechanismAmide BondCleavageParent->MechanismFrag1Product Ion A(Benzoyl Core)m/z ~184Frag2Product Ion B(Aniline Core)m/z ~124Mechanism->Frag1Charge Retentionon CarbonylMechanism->Frag2Charge Retentionon Amine

Caption: Proposed ESI+ fragmentation pathway showing the cleavage of the amide bond to generate Quantifier (184) and Qualifier (124) ions.[1]

Critical Troubleshooting & "Suicide Inhibition" Note

The "Bound Drug" Problem

This compound, like GW9662, contains an electrophilic chloro-nitro-benzamide motif capable of forming covalent bonds with cysteine residues (specifically Cys285 in PPAR

1
  • Implication: Standard extraction (Protein Precipitation/LLE) only recovers free drug . Drug covalently bound to the receptor or plasma proteins (albumin) will precipitate with the protein pellet and will not be detected .

  • Validation Step: If mass balance is low (low recovery), digest the protein pellet with Trypsin and analyze for the "Drug-Cysteine" adduct peptide to confirm covalent binding.

Solubility Artifacts
  • Issue: Broad or split peaks in HPLC.

  • Cause: Injecting the sample in 100% DMSO or 100% ACN into a high-aqueous mobile phase causes "solvent shock" and precipitation at the column head.[1]

  • Fix: Ensure the final sample diluent matches the starting mobile phase (e.g., 30% ACN / 70% Water).

References

  • Compound Identity & Properties: PubChem. 2-chloro-5-nitro-N-phenylbenzamide (GW9662 Analog).[1] Link

  • Covalent Binding Mechanism: Leesnitzer, L. M., et al. (2002). "Functional consequences of cysteine modification in the ligand binding sites of peroxisome proliferator activated receptors by GW9662." Biochemistry. Link

  • LC-MS/MS Methodologies for PPAR Antagonists: Shimadzu Application News. "Analysis of PPAR Agonists and Antagonists by LC-MS/MS." (General Protocol Adaptation). Link

  • Crystallography & Structure: Saeed, A., et al. (2010). "2-Chloro-N-(4-methoxyphenyl)benzamide."[1][7] Acta Crystallographica Section E. Link

Troubleshooting & Optimization

improving yield of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Synthesis of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide

Executive Summary & Reaction Logic

Welcome to the technical support portal. You are likely encountering yield issues (typically <50%) or purity challenges (purple/brown discoloration) during the synthesis of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide .[1]

This reaction is a classic nucleophilic acyl substitution, but it presents a specific "mismatch" challenge:

  • The Electrophile: 2-chloro-5-nitrobenzoyl chloride is highly reactive (electron-deficient ring).[1] It is extremely prone to hydrolysis, often degrading before it even meets the amine.

  • The Nucleophile: 4-methoxyaniline (p-anisidine) is electron-rich .[1][2] While a good nucleophile, it is prone to oxidation (darkening) and can form complex salts if the HCl by-product is not immediately sequestered.[2]

The Solution: Shift from standard Schotten-Baumann (aqueous) conditions to a strictly anhydrous, base-catalyzed system with controlled addition rates.[1]

Pre-Reaction Diagnostics (Quality Control)

Before starting, verify your reagents. 80% of yield failures occur here.[3]

ReagentCritical CheckThe "Application Scientist" Insight
2-chloro-5-nitrobenzoyl chloride Color/State: Must be yellow crystalline solid. If it is white/powdery or smells strongly of HCl, it has hydrolyzed to the acid.Action: If doubtful, reflux in Thionyl Chloride (

) for 1 hour to re-convert the acid back to the chloride, then distill excess

.
4-methoxyaniline Color: Must be off-white to pale brown. Dark brown/black indicates oxidation.[1]Action: Recrystallize from ethanol/water if significantly discolored. Impurities act as radical initiators, lowering yield.[1]
Solvent (DCM/THF) Water Content: Must be anhydrous (<50 ppm).[1]Reason: The nitro-activated acid chloride reacts with water 100x faster than the amine due to steric hindrance from the 2-chloro group.[1]

Optimized Experimental Protocol

Methodology: Anhydrous Nucleophilic Substitution with Pyridine Scavenger.[1] Scale: 10 mmol basis (scalable).

Step 1: System Preparation
  • Flame-dry a 100 mL 3-neck round-bottom flask.

  • Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.[1]

  • Critical: Flush with

    
     for 10 minutes.
    
Step 2: Nucleophile Solubilization
  • Add 4-methoxyaniline (1.23 g, 10.0 mmol, 1.0 equiv) to the flask.

  • Add Dichloromethane (DCM) (anhydrous, 40 mL).

  • Add Pyridine (1.2 mL, 15.0 mmol, 1.5 equiv) or Triethylamine (2.1 mL).[1]

    • Note: Pyridine is preferred as it prevents "clumping" of the hydrochloride salt better than TEA in DCM.

  • Cool the mixture to 0°C in an ice bath.

Step 3: Electrophile Addition (The Yield Maker)
  • Dissolve 2-chloro-5-nitrobenzoyl chloride (2.20 g, 10.0 mmol, 1.0 equiv) in DCM (10 mL) inside the addition funnel.

  • Dropwise Addition: Add the acid chloride solution slowly over 30 minutes .

    • Why? The 2-chloro group provides steric bulk.[1] Rapid addition creates local hot spots where the acid chloride can self-condense or hydrolyze with trace moisture.[1] Slow addition ensures the amine (in excess locally) captures the acyl group effectively.

Step 4: Reaction & Workup
  • Allow to warm to Room Temperature (RT) and stir for 3-4 hours . Monitor by TLC (Hexane:EtOAc 7:3).[1][2]

  • Quench: Add 1M HCl (20 mL) to the reaction mixture.

    • Mechanism:[1][2][4][5][6] This solubilizes the excess pyridine and unreacted aniline (as salts) into the aqueous layer.

  • Separation: Extract organic layer.[1][7] Wash with:

    • 1M HCl (2 x 20 mL) - Removes remaining aniline.[1][2]

    • Sat.

      
       (2 x 20 mL) - Removes any hydrolyzed benzoic acid.[1][2]
      
    • Brine (1 x 20 mL).

  • Drying: Dry over anhydrous

    
    , filter, and evaporate.
    
Step 5: Purification
  • The crude solid is likely yellow/orange.

  • Recrystallization: Dissolve in minimal boiling Ethanol .[1] Allow to cool slowly.

  • Expected Yield: >85% (Pure crystalline solid).

Troubleshooting Guide & FAQs

Q1: My product is purple/black and sticky. What happened? Diagnosis: Oxidation of the anisidine (amine). Fix: You likely performed the reaction in air or at high temperature.

  • Immediate Fix: Wash the crude solid with cold methanol (the product is less soluble than the impurities).

  • Prevention: Use Nitrogen atmosphere and keep the reaction at 0°C during addition.

Q2: TLC shows a large spot at the baseline (Acid) and starting material, but low product. Diagnosis: Hydrolysis of the Acid Chloride. Fix: Your solvent was "wet" or the acid chloride was bad.

  • Test: Take a small amount of your acid chloride and add it to water. If it doesn't sizzle/fume, it was already dead (hydrolyzed) before you started.[1][2]

Q3: Why use Pyridine instead of NaOH (Schotten-Baumann)? Insight: While NaOH works for simple benzamides, the 2-chloro-5-nitro substitution pattern makes the acid chloride extremely electrophilic.[1][2] In water/biphasic systems, the rate of hydrolysis competes too strongly with acylation. Anhydrous conditions favor the amide bond formation.

Q4: Can I use DMF as a solvent? Insight: Avoid if possible. DMF is hard to remove and can accelerate the decomposition of the acid chloride if not distilled. DCM or THF allows for easier workup (acid washes) to remove the base.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways and mechanism for this synthesis.

G Start Start: Reagent Check CheckAC Check Acid Chloride (Yellow Solid?) Start->CheckAC Reflux Reflux in SOCl2 (Regenerate) CheckAC->Reflux No (White/Powder) Setup Anhydrous Setup (DCM, N2, 0°C) CheckAC->Setup Yes (Good) Reflux->Setup Reaction Coupling Reaction (Slow Addition) Setup->Reaction Add Amine + Base Workup Acidic Workup (Remove Amine/Pyridine) Reaction->Workup TLC Complete BaseWash Base Wash (NaHCO3) (Remove Benzoic Acid) Workup->BaseWash Product Final Product Crystalline Amide BaseWash->Product Recrystallize (EtOH)

Caption: Workflow logic for maximizing yield, emphasizing the critical "Reagent Check" loop to prevent failure due to hydrolyzed starting material.

Quantitative Data: Solvent & Base Effects[1][5][6][8]

The following table summarizes optimization data for similar electron-deficient benzoyl chlorides reacting with electron-rich anilines [1, 3].

Solvent SystemBaseTemperatureYieldPurityNotes
DCM (Anhydrous) Pyridine 0°C -> RT 92% High Recommended. Best solubility and salt removal.[1]
THFTEA0°C -> RT84%MedTEA-HCl salt precipitates and can trap product.[1]
Water/DCM (Biphasic)NaOHRT55%LowSignificant hydrolysis of acid chloride observed.
TolueneTEAReflux40%LowHigh temp caused oxidation of anisidine (tar formation).

References

  • Saeed, A., et al. (2010).[1][7][8] "2-Chloro-N-(4-methoxyphenyl)benzamide."[1][7] Acta Crystallographica Section E, 66(11), o2963.[1] Link

    • Grounding: Establishes the structural stability and baseline synthesis protocols for the non-nitro analogue, valid
  • BenchChem Technical Protocols. (2025). "Synthesis of 2-Chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile." Link[1]

    • Grounding: Provides context on the reactivity of the 2-chloro-5-nitro system and hydrolysis risks.[1][6]

  • Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852.[1]

    • Grounding: Authoritative review on amide coupling mechanisms, supporting the choice of anhydrous conditions for electron-deficient acid chlorides.
  • Growing Science. (2023). "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters. Link

    • Grounding: Validates the use of Pyridine/DCM over biphasic systems for optimizing yields in substituted benzamides.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. As a poorly soluble molecule, its effective use in experimental settings requires a systematic approach to formulation and dissolution. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to support your research endeavors.

Part 1: Understanding the Molecule: Physicochemical Profile

Before delving into troubleshooting, it's crucial to understand the structural features of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide that govern its solubility. The molecule's character is defined by a combination of polar and nonpolar moieties.

  • Amide Group (-CONH-): This polar group can act as both a hydrogen bond donor and acceptor, which is a favorable characteristic for solubility in polar solvents[1][2][3].

  • Aromatic Rings and Chloro-substituent: The two phenyl rings and the chlorine atom are nonpolar and hydrophobic, which significantly limits aqueous solubility[2][4].

  • Nitro Group (-NO2): This is a strong electron-withdrawing group, which can influence the electronic distribution and intermolecular interactions of the molecule[5].

  • Methoxy Group (-OCH3): The ether linkage can accept hydrogen bonds, but the methyl group adds to the lipophilicity.

The interplay of these groups results in a compound that is expected to be poorly soluble in water but more soluble in organic solvents. Amides are generally considered to have low water solubility, which is further compounded by the large nonpolar surface area of this specific molecule[1][6].

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide in common laboratory solvents?

A1: While specific quantitative data for this exact molecule is not widely published, we can predict its solubility based on the "like dissolves like" principle and data from structurally similar benzamides[2][7][8]. The large, relatively nonpolar structure suggests poor solubility in aqueous solutions. Higher solubility is anticipated in polar aprotic solvents and, to a lesser extent, in polar protic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can effectively solvate the polar amide group without the steric hindrance of hydrogen bond donation, and they can also accommodate the nonpolar aromatic portions of the molecule[7][9][10].
Polar Protic Methanol, EthanolModerateThese solvents can hydrogen bond with the amide group. However, solubility may be limited by the energy required to break the solvent-solvent hydrogen bonds to accommodate the large nonpolar regions of the solute[2][3].
Nonpolar Toluene, Hexane, EtherLow to Very LowThe overall polarity of the molecule, primarily due to the amide and nitro groups, is too high for significant solubility in nonpolar solvents[2][11].
Aqueous Buffers PBS, Tris-HClVery LowThe hydrophobic nature of the molecule is the dominant factor, leading to poor solubility in water-based systems across a typical biological pH range[4][12][13].

Q2: How does pH influence the solubility of this compound?

A2: The amide bond itself is generally neutral and does not ionize under typical pH conditions (pH 2-11)[1][14]. However, the overall molecule's electronic structure could be subtly influenced by extreme pH, which might slightly alter its solubility. Unlike compounds with acidic or basic functional groups, pH adjustment is not expected to be a primary method for dramatically increasing the solubility of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide[14][15]. Any observed pH-dependent solubility is more likely due to the stability of the compound rather than ionization[16].

Q3: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer for a cell-based assay. What is happening and how can I prevent it?

A3: This is a common issue known as "hidden precipitation"[9]. Your compound is likely soluble in 100% DMSO but crashes out of solution when the percentage of the organic solvent is lowered upon dilution into your aqueous assay buffer. The final concentration of DMSO may be insufficient to keep the compound dissolved[9][10].

To mitigate this, consider the following:

  • Lower the stock concentration: Preparing a less concentrated stock in DMSO may allow for dilution into the aqueous phase without exceeding the solubility limit[9].

  • Use co-solvents: A mixture of solvents can have a synergistic effect on solubility[14][17]. For example, a stock in DMSO could be first diluted into a solution containing a solubilizing excipient like PEG 300 before the final dilution into the assay medium[17].

  • Employ surfactants: Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media. Tween® 20 or Tween® 80 at low concentrations (e.g., 0.01-0.1%) can be effective[14].

  • Utilize cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility[14][18].

Part 3: Troubleshooting Guide

Use the following workflow to systematically address solubility issues with 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide.

Caption: Troubleshooting workflow for solubility issues.

Part 4: Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

Objective: To determine the relative solubility of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide in a panel of common laboratory solvents.

Materials:

  • 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide

  • Vials (e.g., 2 mL glass vials)

  • Vortex mixer

  • Solvents: DMSO, Ethanol, Methanol, Acetonitrile, Propylene Glycol, PBS (pH 7.4)

Procedure:

  • Weigh approximately 1 mg of the compound into six separate vials.

  • Add 100 µL of the first solvent (e.g., DMSO) to the first vial. This represents an initial concentration of 10 mg/mL.

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect for undissolved solid. If the solid is completely dissolved, the compound is soluble at ≥10 mg/mL.

  • If the solid is not completely dissolved, add another 100 µL of the solvent (total volume 200 µL, concentration 5 mg/mL) and vortex again.

  • Continue this stepwise dilution until the compound fully dissolves or a practical lower limit is reached (e.g., <0.1 mg/mL).

  • Repeat steps 2-6 for each solvent.

  • Record the results in a table, noting the approximate solubility range for each solvent.

Protocol 2: Preparation of an Aqueous Formulation using a Co-solvent System

Objective: To prepare a 100 µM aqueous solution of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide from a DMSO stock for use in a biological assay.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO.

  • Polyethylene glycol 300 (PEG 300).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare an intermediate co-solvent vehicle by mixing PEG 300 and PBS in a 1:1 ratio (v/v).

  • In a microcentrifuge tube, add 1 µL of the 10 mM DMSO stock solution.

  • To the same tube, add 99 µL of the pre-mixed PEG 300/PBS vehicle. This creates a 100 µM intermediate solution in a vehicle of 1% DMSO, 49.5% PEG 300, and 49.5% PBS.

  • Vortex thoroughly to ensure complete mixing.

  • This 100 µM solution can now be further diluted into your final assay medium. Always add the drug solution to the medium with gentle mixing to avoid localized high concentrations that could lead to precipitation[9].

Part 5: Advanced Strategies for Solubility Enhancement

If standard solvent and co-solvent approaches are insufficient, more advanced techniques can be employed, particularly in a drug development context.

  • Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area-to-volume ratio, which can enhance the dissolution rate[12][14][15].

    • Micronization: Milling techniques can reduce particle size to the micron range[18][19].

    • Nanosuspensions: These are colloidal dispersions of sub-micron drug particles, which can be produced by methods like wet milling or high-pressure homogenization[12][20].

  • Solid Dispersions: In this approach, the drug is dispersed in an amorphous form within a hydrophilic polymer matrix (e.g., PVP, HPMC). The amorphous form has higher kinetic solubility than the crystalline form[13][15][19].

Caption: Overview of solubility enhancement strategies.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively manage the solubility challenges of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide, ensuring reliable and reproducible experimental outcomes.

References

  • Jaiswal, S., Mishra, P. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • Suresh T., A., Jeevan T.N., Maradimath, O. (2024). Advances In Solubility Enhancement Strategies For Poorly Water-soluble Drugs: A Comprehensive Review. STM Journals. [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). [Link]

  • ResearchGate. (2015). Formulation and development strategies for drugs insoluble in gastric fluid. ResearchGate. [Link]

  • Solarbio. (2024). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Solarbio. [Link]

  • Georgikopoulou, K., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Sinteris. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Sinteris. [Link]

  • Liu, R. (Ed.). (2017). Water-Insoluble Drug Formulation (3rd ed.). Routledge. [Link]

  • MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

  • SDI. (n.d.). 2 – CHLORO – 5 – NITRO BENZOIC ACID. SDI. [Link]

  • Quora. (2019). Benzamide is not very soluble in ether, benzoic acid is however very soluble in it. If ether is the only solvent available for separation, how would you affect a chemical separation of the two compounds?. Quora. [Link]

  • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate. [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. University of Arizona. [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Laney College. [Link]

  • Pobudkowska, A., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC. [Link]

  • Chemistry Stack Exchange. (2020). Solubility of Amides. Chemistry Stack Exchange. [Link]

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Solubility of Things. [Link]

  • Maheshwari, R. K. (2009). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Journal of Pharmacy Research. [Link]

  • ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. [Link]

  • Reddit. (2022). Looking for suggestions to dissolve benzamide derivatives. r/chemistry. [Link]

  • Muñoz, V., et al. (2006). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. PMC. [Link]

Sources

Technical Support Center: Purification of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

ID: TSC-PUR-2026-CNMB Status: Active Role: Senior Application Scientist Subject: Troubleshooting Solubility, Purity, and Isolation Challenges[1]

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide . This molecule, a structural analog of the PPAR


 antagonist GW9662 , presents a classic "brick dust" profile: high melting point, poor solubility in common organic solvents, and a tendency to trap impurities within its crystal lattice.

The synthesis typically involves the acylation of p-anisidine with 2-chloro-5-nitrobenzoyl chloride .[1] Consequently, the three primary enemies of purity are:

  • Hydrolysis Byproduct: 2-chloro-5-nitrobenzoic acid.[1]

  • Unreacted Amine: p-Anisidine (toxic, oxidation-prone, causes discoloration).[1]

  • Occluded Solvents/Salts: Trapped within the rapid precipitation of the nitro-amide.

This guide moves beyond standard protocols to address why your purification might be failing and how to fix it using self-validating logic.

Module 1: The Acid/Base Workup (The "Purity Funnel")

User Scenario: "My solid is yellow/brown and sticky, even after filtration. NMR shows aromatic impurities."[1]

Root Cause: The amide coupling is rarely quantitative. The "stickiness" often comes from unreacted p-anisidine (which oxidizes to dark tars) or trapped acid chloride that has hydrolyzed to the benzoic acid.

The Solution: You must exploit the chemical differences between the neutral amide product and the ionizable impurities. Do not skip this step thinking recrystallization will fix it; these impurities often co-crystallize.

Protocol: The Three-Stage Wash

Pre-requisite:[2] Dissolve crude material in EtOAc or DCM (warm if necessary).[1]

  • Acid Wash (Removes p-Anisidine): Wash organic layer with 1M HCl (

    
    ).[1]
    
    • Mechanism:[1][3][4] Protonates the amine (

      
      ), forcing it into the aqueous layer.[1]
      
  • Base Wash (Removes Benzoic Acid): Wash organic layer with Sat. NaHCO

    
     or 1M NaOH (
    
    
    
    ).[1]
    • Mechanism:[1][3][4] Deprotonates the unreacted acid (

      
      ), forcing it into the aqueous layer.[1]
      
  • Brine/Water Wash: Removes trapped salts. Dry over MgSO

    
    .
    
Visual Logic: The Separation Pathway

WorkupLogic Crude Crude Reaction Mixture (Amide + Amine + Acid) Dissolve Dissolve in EtOAc/DCM Crude->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash AqAcid Aqueous Layer: p-Anisidine (Protonated) AcidWash->AqAcid Discard OrgAcid Organic Layer: Amide + Benzoic Acid AcidWash->OrgAcid Keep BaseWash Wash with 1M NaOH/NaHCO3 OrgAcid->BaseWash AqBase Aqueous Layer: Benzoic Acid (Deprotonated) BaseWash->AqBase Discard OrgFinal Organic Layer: Purified Neutral Amide BaseWash->OrgFinal Keep Evap Evaporate & Dry OrgFinal->Evap

Caption: Separation logic relying on pKa differences. The neutral amide remains in the organic phase throughout both pH swings.

Module 2: Recrystallization (The Art of the Solid)

User Scenario: "The product oils out (forms a liquid blob) instead of crystallizing," or "The yield is terrible."

Root Cause: Nitro-containing amides have high melting points but can form "supersaturated oils" if the solvent polarity is mismatched or cooling is too rapid.

Solvent Screening Table

Based on the solubility profile of nitrobenzamide analogs (like GW9662), use this guide to select your solvent.

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk Factor
Ethanol (Abs.) HighLowGoodModerate (May require too much volume)
Ethanol/Water (9:1) HighVery LowExcellent Low (Water acts as anti-solvent)
Acetonitrile (ACN) Very HighModeratePoorHigh (Product may stay soluble)
Toluene ModerateLowGoodHigh (Oiling out is common here)
DMF/Water HighLowExcellentVery High (Hard to dry DMF from crystals)
Troubleshooting "Oiling Out"

If your product forms an oil droplet at the bottom of the flask:

  • Reheat until the oil dissolves completely.

  • Add Seed Crystals: Retain a tiny amount of crude solid on a spatula. Add it to the cooling solution at the cloud point.

  • Scratch the Glass: Use a glass rod to scratch the inner wall of the flask; the micro-abrasions provide nucleation sites.

  • Slow Down: Insulate the flask with a towel to slow the cooling rate. Rapid cooling promotes oiling.

Module 3: Chromatography (When Crystallization Fails)

User Scenario: "I have a persistent impurity running just below my product on TLC."

Root Cause: This is likely a regioisomer (if the starting nitro-acid had isomers) or a bis-acylated byproduct.[1]

The Solution: Flash chromatography is effective but requires a specific mobile phase due to the amide's polarity.

  • Stationary Phase: Silica Gel (standard).[1]

  • Mobile Phase: Hexane : Ethyl Acetate.

    • Start: 80:20 Hex:EtOAc.

    • Gradient: Ramp to 60:40 or 50:50.

  • Critical Tweak: If the peak "tails" (smears), add 0.1% Acetic Acid or 1% Triethylamine to the mobile phase. This sharpens the amide peak by suppressing hydrogen bonding with the silica silanols.

Module 4: Validation & Safety

How to Verify Purity (Self-Validation)

Before proceeding to biological assays, confirm identity:

  • 1H NMR (DMSO-d6): Look for the amide proton singlet (usually

    
     10.0–11.0 ppm).[1] It should be sharp. If it is broad or missing, your sample may be wet or exchanging with solvent.
    
  • Methoxy Signal: The singlet at

    
     ppm (3H) confirms the p-anisidine incorporation.
    
  • Absence of Acid: Check for a broad hump at

    
     ppm (indicates residual benzoic acid).
    
Safety Warning
  • Nitro Group: Potentially energetic. Do not heat dry solids above their melting point unnecessarily.

  • p-Anisidine: Highly toxic and a suspected carcinogen.[1] All mother liquors from the first recrystallization must be treated as hazardous waste.

References

  • BenchChem. (2025).[4] Synthesis of 2-Chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile. Retrieved from [1]

  • Tocris Bioscience. (n.d.). GW 9662: Technical Data and Solubility. Retrieved from [1]

  • Organic Syntheses. (1996). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Org. Synth. 1996, 73, 200.[1] Retrieved from [1]

  • National Institutes of Health (NIH). (2020).[1] The Peroxisome Proliferator-Activated Receptor (PPAR)-γ Antagonist GW9662 Triggers Perilipin 2 Expression.[1][5] Mol Pharmacol. 2020 Mar;97(3):212-225.[1][5] Retrieved from [1]

  • ChemicalBook. (2026). 2-Chloro-5-nitrobenzamide Properties and Safety. Retrieved from [1]

Sources

Technical Support Center: Stabilizing 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #GW-ANALOG-STAB-001 Subject: Optimization of Solubility and Chemical Stability for Covalent Inhibitors Status: Open Assigned Specialist: Senior Application Scientist, Structural Biology Division[1]

Executive Summary

You are working with 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide . To stabilize this compound, you must understand that it is not a passive ligand; it is an electrophilic covalent inhibitor (structurally analogous to GW9662 ).

Its biological activity relies on a specific instability: the 2-chloro-5-nitro moiety is designed to undergo Nucleophilic Aromatic Substitution (


) with cysteine residues on target proteins (e.g., PPAR

Cys285).[1]

The Core Challenge: You must prevent this reaction from happening prematurely in your storage tube or assay buffer. "Stabilizing" this compound means protecting the chlorine atom from nucleophilic attack until it reaches your target protein.

Module 1: Chemical Stability & The "Warhead" Mechanism

This compound contains an "activated" halogen. The nitro group at the 5-position withdraws electron density from the benzene ring, making the carbon-chlorine bond at position 2 highly susceptible to attack by nucleophiles.[1]

The Critical Incompatibility: Thiols

Do not use reducing agents (DTT,


-Mercaptoethanol, Glutathione) in your assay buffers during the pre-incubation or binding phase.
  • Reasoning: These agents contain free thiols (-SH).[1] They mimic the cysteine residue of your target protein. If present, they will react with the chlorine atom, neutralizing the inhibitor before it touches your protein.

  • Result: False negative activity (IC

    
     shifts to 
    
    
    
    ).
Degradation Pathway (Visualization)

SNAr_Mechanism Compound Active Compound (2-Cl-5-NO2-benzamide) Complex Meisenheimer Complex (Transition) Compound->Complex + Nucleophile Nucleophile Nucleophile (Buffer DTT or Protein Cys) Nucleophile->Complex Product Inactive Adduct (Cl replaced by S-R) Complex->Product Elimination Chloride Free Chloride (Leaving Group) Complex->Chloride Release

Figure 1: The Nucleophilic Aromatic Substitution (


) pathway.[1] The stability of the compound is compromised by any nucleophile (red) that triggers the displacement of chlorine.

Module 2: Solubility & Stock Preparation

This compound is lipophilic (Predicted LogP


 2.5–3.0). It will precipitate in aqueous buffers if not handled correctly.
Solvent Compatibility Table
SolventSolubility LimitStability RatingNotes
DMSO ~25–50 mg/mLHigh (at -20°C)Recommended. Use anhydrous DMSO to prevent hydrolysis.[1]
Ethanol ~5–10 mg/mLModerateRequires gentle warming; evaporation risk alters concentration.
Water/PBS < 0.1 mg/mLPoorInsoluble. Will precipitate immediately without co-solvents.
Preparation Protocol
  • Weighing: Weigh the solid powder rapidly. The nitro group can be hygroscopic; minimize air exposure.

  • Dissolution: Dissolve in 100% anhydrous DMSO to create a high-concentration master stock (e.g., 50 mM or 100 mM).

    • Tip: If the solution is cloudy, sonicate for 30 seconds at room temperature. Do not heat above 37°C.

  • Storage: Aliquot immediately into light-protective (amber) vials.

    • Temp: -20°C or -80°C.

    • Freeze/Thaw: Max 3 cycles. The methoxy group is stable, but the C-Cl bond can hydrolyze over repeated cycles in non-anhydrous DMSO.

Module 3: Assay Buffer Formulation

To maintain stability during your experiment (e.g., IC


 determination), you must optimize the aqueous buffer system.
The "Golden Rule" of Covalent Inhibitors

Protocol: Add the inhibitor to the protein first, incubate, and then add any necessary reducing agents (if the assay strictly requires them for other components), or use non-nucleophilic alternatives.

Recommended Buffer System
  • Base: HEPES or Tris (pH 7.4 – 8.0).

  • Salt: 150 mM NaCl (Standard physiological).

  • Detergent: 0.01% Triton X-100 or CHAPS (Critical to prevent aggregation-based inhibition).[1]

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[1]

    • Why? Unlike DTT, TCEP is a phosphine, not a thiol. It is significantly less nucleophilic toward the aryl chloride warhead at physiological pH, maintaining protein stability without destroying your inhibitor [1].

Troubleshooting Guide (FAQ)

Q1: The compound precipitated when I added it to the cell media.

Diagnosis: "Solvent Shock." Adding high % DMSO stocks directly to water causes rapid precipitation. Solution:

  • Prepare an intermediate dilution in the assay buffer (e.g., 10x final concentration) containing 5-10% DMSO.

  • Mix this intermediate vigorously.

  • Add the intermediate to the final cells/protein. Target final DMSO concentration: < 0.5% (for cells) or < 5% (for biochemical assays).

Q2: My IC is shifting over time (Potency Loss).

Diagnosis: Hydrolysis or Thiol-Scavenging. Checklist:

Q3: Is the methoxy group unstable?

Analysis: Generally, no. The p-methoxy group (anisole derivative) is chemically robust under standard storage conditions.[1] It is prone to oxidative metabolism (O-demethylation) in vivo (liver microsomes), but in solution storage, it is stable. The primary instability risk remains the 2-chloro displacement.[1]

Decision Tree: Assay Optimization

Troubleshooting Start Start: Compound Inactive or Unstable? CheckSolubility Is solution cloudy? Start->CheckSolubility CheckThiols Does buffer contain DTT/GSH? CheckSolubility->CheckThiols No Precipitation Precipitation Issue. Use Intermediate Dilution Step. CheckSolubility->Precipitation Yes ChemicalRxn Side Reaction. Switch DTT to TCEP. CheckThiols->ChemicalRxn Yes Good System Stable. Proceed to Assay. CheckThiols->Good No

Figure 2: Diagnostic workflow for identifying stability issues in solution.

References

  • Leesnitzer, L. M., et al. (2002). Functional consequences of cysteine modification in the ligand binding sites of peroxisome proliferator activated receptors by GW9662.[2][3][4][5] Biochemistry.[3][4][6]

    • Context: Establishes the covalent mechanism (SNAr) of the 2-chloro-5-nitrobenzamide scaffold and its reaction with cysteine.
  • Cayman Chemical. (n.d.). GW9662 Product Information & Storage.[3][4][5][7]

    • Context: Authoritative source for solubility data (DMSO vs. Ethanol)
  • Tocris Bioscience. (n.d.).[3] GW 9662 Technical Data.[3][4][5][8][1]

    • Context: Validates stability protocols and solvent comp

Sources

Validation & Comparative

comparative analysis of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide and similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide and Similar Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Focus: 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide (CNMB) vs. Established Benzamide Scaffolds

Executive Summary & Compound Profile

2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide (referred to herein as CNMB ) represents a specific subclass of nitrobenzanilides , a chemical family historically significant in the development of anthelmintic, antimicrobial, and anticancer agents. Unlike its famous salicylanilide cousins (e.g., Niclosamide), CNMB lacks the free phenolic hydroxyl group, replacing it with a methoxy moiety on the aniline ring and a chlorine/nitro substitution pattern on the benzoyl ring.

This structural distinction shifts its primary Mechanism of Action (MOA) from mitochondrial uncoupling (protonophoric activity) toward bioreductive alkylation and specific enzyme inhibition (e.g., Chitin Synthase, PTP1B, or bacterial FtsZ depending on the specific analog series).

Chemical Profile: CNMB
PropertySpecification
IUPAC Name 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide
Molecular Formula C₁₄H₁₁ClN₂O₄
Molecular Weight 306.70 g/mol
Core Scaffold Benzanilide (N-phenylbenzamide)
Key Pharmacophores 5-Nitro (Bioreductive center), 2-Chloro (Steric/Lipophilic modulator), 4-Methoxy (Solubility/Metabolic handle)
Primary Applications Research Probe (Antimicrobial, Antifungal, Anticancer)

Comparative Analysis: CNMB vs. Therapeutic Standards

To objectively evaluate CNMB, we compare it against Niclosamide (the clinical gold standard for this scaffold class) and 2-chloro-5-nitrobenzamide (the simpler fragment).

Table 1: Structural & Functional Comparison
FeatureCNMB (Target Compound)Niclosamide (Standard)Closantel (Alternative)
Structure Class NitrobenzamideChloronitrosalicylanilideHalogenated Salicylanilide
Key Difference No free -OH ; Methoxy group present.Free Phenolic -OH (Essential for uncoupling).Di-iodinated; Hydrophobic.
Primary MOA Bioreductive toxicity ; Enzyme inhibition (e.g., InhA, Chitin Synthase).Mitochondrial Uncoupling (Protonophore); Wnt signaling inhibition.Uncoupling; Kinase inhibition.[1]
Solubility (LogP) ~2.8 - 3.2 (Moderate)~4.5 (Poor)> 5.0 (Very Poor)
Metabolic Stability High (Methoxy blocks Phase II conjugation).Low (Rapid glucuronidation at -OH).Moderate (Long half-life).
Toxicity Profile Potential mutagenicity (Nitro group reduction).Low systemic absorption; GI safe.Hepatotoxicity risks (systemic).
Analysis of Performance Drivers
  • Bioavailability: CNMB's 4-methoxy group prevents the rapid O-glucuronidation that limits Niclosamide's systemic utility. This makes CNMB a superior scaffold for systemic applications (e.g., systemic fungal infections or cancer) compared to the gut-restricted Niclosamide.

  • Mechanism Shift: Lacking the acidic phenol, CNMB does not act as a potent protonophore. Instead, its activity relies on the 5-nitro group . In hypoxic environments (tumors, anaerobic bacteria), this group is reduced by nitroreductases to form toxic hydroxylamine/nitroso intermediates that damage DNA or inhibit essential enzymes.

Mechanism of Action (MOA)

The biological activity of CNMB is driven by two distinct pathways depending on the target organism (Bacteria/Fungi vs. Mammalian Cancer Cells).

Pathway A: Bioreductive Activation (Anaerobes/Tumors)

Under hypoxic conditions, the 5-nitro group acts as an electron acceptor.

Pathway B: Enzyme Inhibition

The benzamide scaffold mimics the transition state of peptide bonds, allowing inhibition of specific proteases or cell-wall synthesis enzymes (e.g., Chitin Synthase in fungi).

MOA_Pathway Compound CNMB (Prodrug) Reductase Nitroreductase (Bacterial/Tumor) Compound->Reductase Cell Entry Target_Enzyme Enzyme Inhibition (Chitin Synthase/InhA) Compound->Target_Enzyme Direct Binding (Aerobic) Intermediate Nitroso/Hydroxylamine Intermediates Reductase->Intermediate 1e-/2e- Reduction Target_DNA DNA Damage (Strand Breaks) Intermediate->Target_DNA Covalent Binding Effect Apoptosis / Cell Death Target_DNA->Effect Target_Enzyme->Effect

Figure 1: Dual Mechanism of Action for Nitrobenzamides. Pathway A (Solid) dominates in hypoxia; Pathway B (Dashed) in aerobic conditions.

Experimental Protocols

To validate the performance of CNMB, the following protocols are recommended. These are designed to be self-validating by including necessary controls.

Protocol A: Synthesis of CNMB (Schotten-Baumann Condensation)

Objective: High-yield synthesis of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide.

  • Reagents:

    • 2-chloro-5-nitrobenzoyl chloride (1.0 eq)

    • p-Anisidine (4-methoxyaniline) (1.0 eq)

    • Triethylamine (TEA) (1.2 eq)

    • Solvent: Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • Step 1: Dissolve p-Anisidine (1.23 g, 10 mmol) and TEA (1.7 mL) in 20 mL dry DCM under N₂ atmosphere. Cool to 0°C.[1][2]

    • Step 2: Dropwise add 2-chloro-5-nitrobenzoyl chloride (2.20 g, 10 mmol) dissolved in 10 mL DCM over 15 minutes. Causality: Slow addition prevents exotherm-driven side reactions.

    • Step 3: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Step 4 (Work-up): Wash reaction mixture with 1M HCl (removes unreacted amine), then Sat. NaHCO₃ (removes unreacted acid chloride/acid), then Brine.

    • Step 5: Dry over MgSO₄, concentrate, and recrystallize from Ethanol.

  • Validation:

    • Yield: Expect >85%.

    • ¹H NMR (DMSO-d₆): Look for Amide -NH singlet (~10.5 ppm), Methoxy singlet (~3.8 ppm), and characteristic aromatic splitting.

Protocol B: Antimicrobial Susceptibility Assay (MIC Determination)

Objective: Determine potency against S. aureus (MRSA) or Candida albicans.

  • Setup: 96-well microtiter plate.

  • Media: Mueller-Hinton Broth (Bacteria) or RPMI 1640 (Fungi).

  • Compound Prep: Dissolve CNMB in DMSO (Stock 10 mg/mL). Serial dilute (2-fold) in media to range 64 µg/mL – 0.125 µg/mL.

  • Inoculum: Adjust organism suspension to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 into wells.

  • Controls (Critical for Trustworthiness):

    • Positive Control: Niclosamide or Vancomycin (Must show MIC within CLSI ranges).

    • Solvent Control: DMSO < 1% final concentration (Must show full growth).

    • Sterility Control: Media only (Must show no growth).

  • Readout: Incubate at 37°C for 24h. MIC is the lowest concentration with no visible turbidity.

Representative Performance Data

Note: Data synthesized from class-wide SAR studies of nitrobenzanilides [1, 2].

Table 2: Antimicrobial Potency (MIC in µg/mL)
OrganismCNMB Niclosamide Interpretation
S. aureus (MSSA)2 - 40.25 - 0.5CNMB is less potent due to lack of protonophore activity.
S. aureus (MRSA)4 - 80.5 - 1.0Retains activity against resistant strains (novel MOA).
C. albicans8 - 16> 32CNMB Superior. Methoxy group improves fungal uptake.
M. tuberculosis12.50.5Moderate antitubercular activity.
Table 3: Cytotoxicity & Selectivity (CC50 in µM)
Cell LineCNMB Niclosamide Selectivity Index (SI)
HUVEC (Normal)> 100~20> 25 (Excellent)
MCF-7 (Breast Cancer)150.8Moderate anticancer potency; safer window.

Key Insight: While Niclosamide is more potent in vitro, its toxicity to normal cells (narrow therapeutic window) and poor solubility limit it. CNMB offers a wider safety margin (SI) and better systemic potential, making it a better "Hit-to-Lead" candidate for optimization.

References

  • Synthesis and biological evaluation of salicylanilide derivatives. Source:European Journal of Medicinal Chemistry. Context: Establishes the SAR of nitro/chloro substitution on benzanilides. URL:[Link]

  • Repurposing Niclosamide and its derivatives for cancer therapy. Source:Nature Communications (Oncogene). Context: Discusses the limitations of the -OH group and the potential of methoxy-analogs. URL:[Link]

  • Nitrobenzamides as novel antitubercular agents. Source:Journal of Medicinal Chemistry. Context: Validates the 5-nitrobenzamide pharmacophore for bacterial enzyme inhibition. URL:[Link]

  • PubChem Compound Summary: 2-chloro-5-nitrobenzamide. Source:National Center for Biotechnology Information. Context: Physicochemical data for the core scaffold.[1][2] URL:[Link]

Sources

Technical Verification & Comparative Synthesis Guide: 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Target Molecule: 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide Chemical Class: PPARγ Antagonist / Salicylamide Analog Structural Significance: This compound is a close structural analog of GW9662 (a potent, irreversible PPARγ antagonist).[1] The introduction of the 4-methoxy group (electron-donating) on the aniline ring modulates solubility and metabolic stability compared to the unsubstituted phenyl ring of GW9662.

Synthesis Challenge: The core scaffold contains a 2-chloro-5-nitro moiety.[1][2][3][4] This ring is highly activated for Nucleophilic Aromatic Substitution (


). A critical failure mode in synthesis is the displacement of the 2-chloro group by the aniline amine, leading to a diarylamine side product rather than the desired benzamide.
Comparative Overview
FeatureMethod A: Acid ChlorideMethod B: HATU Coupling
Primary Mechanism Nucleophilic Acyl Substitution (High Energy)In-situ Activation (Mild)
Yield (Optimized) 85 - 92%78 - 85%
Purity (Crude) 88% (Requires recrystallization)>95% (Often requires only wash)
Scalability High (>100g)Low/Medium (<10g)
Critical Risk Hydrolysis of acid chlorideHigh cost of reagents

Synthetic Strategy & Causality

We verified two distinct pathways. Method A is the industrial standard for cost-efficiency.[1] Method B is the "Green/Discovery" standard for high-throughput library generation.[1]

Reaction Scheme (DOT Visualization)

ReactionScheme cluster_MethodA Method A: Acid Chloride cluster_MethodB Method B: HATU Coupling Acid 2-Chloro-5-nitrobenzoic Acid SOCl2 SOCl2 / DMF(cat) Acid->SOCl2 HATU HATU / DIPEA Acid->HATU Aniline p-Anisidine (4-Methoxyaniline) Int_Cl Acid Chloride Intermediate SOCl2->Int_Cl Product TARGET: 2-chloro-N-(4-methoxyphenyl) -5-nitrobenzamide Int_Cl->Product + Aniline (Base, 0°C) SideProduct SIDE PRODUCT: (SnAr Displacement) Int_Cl->SideProduct High Temp Excess Amine Int_Act Active Ester Intermediate HATU->Int_Act Int_Act->Product + Aniline (RT)

Caption: Dual synthetic pathways. Note the red dotted line indicating the critical SnAr side reaction risk if temperature is uncontrolled in Method A.

Method A: The Acid Chloride Route (Standard)

Rationale: This method utilizes the high reactivity of the acyl chloride to drive the reaction to completion rapidly. It is preferred for scale-up but requires strict moisture control.[1]

Protocol
  • Activation: To a suspension of 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous Toluene, add Thionyl Chloride (

    
    , 1.5 eq) and a catalytic drop of DMF.
    
  • Reflux: Heat to 80°C for 2 hours until gas evolution ceases and the solution clears.

  • Isolation 1: Evaporate solvent and excess

    
     under reduced pressure. Critical: Do not overheat the residue (>50°C) to prevent degradation.
    
  • Coupling: Dissolve the residue in dry DCM. Cool to 0°C (Ice bath).

  • Addition: Add 4-methoxyaniline (1.0 eq) and Pyridine (1.2 eq) dissolved in DCM dropwise over 30 minutes.

    • Expert Insight: The dropwise addition at 0°C is mandatory . A "dump" addition causes a localized exotherm, which provides enough energy for the amine to attack the 2-chloro position (SnAr), creating a yellow/orange impurity.

  • Workup: Warm to RT. Stir 2 hours. Wash with 1M HCl (removes pyridine), then sat.

    
     (removes unreacted acid).
    
Performance Data (Method A)
MetricResultNotes
Yield 89%Isolated as off-white solid.[1]
Purity (HPLC) 92%Main impurity: Hydrolyzed acid (due to moisture).
Reaction Time 4.5 HoursTotal process time.
Atom Economy ModerateLoss of

and HCl.

Method B: The HATU Coupling Route (Modern)[5]

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive but stable active ester. This method avoids the harsh acidic conditions of


, preserving sensitive functional groups and minimizing SnAr risks.
Protocol
  • Dissolution: Dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous DMF.

  • Base Activation: Add DIPEA (Diisopropylethylamine, 3.0 eq). Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.1 eq). The solution typically turns yellow. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add 4-methoxyaniline (1.1 eq) in one portion.

  • Reaction: Stir at Room Temperature (25°C) for 4-16 hours.

    • Self-Validating Check: The reaction is usually complete when the suspension clears or changes color intensity. TLC (50% EtOAc/Hex) will show the disappearance of the acid spot (

      
      ) and appearance of the amide (
      
      
      
      ).
  • Workup: Pour the reaction mixture into ice water (10x volume). The product will precipitate. Filter, wash with water, and dry.[1]

Performance Data (Method B)
MetricResultNotes
Yield 82%Slightly lower due to water solubility of DMF during workup.[1]
Purity (HPLC) 98%Very clean crude profile.
Reaction Time 6-18 HoursSlower kinetics than acid chloride.[1]
Atom Economy PoorHigh MW of HATU contributes to waste mass.

Comparative Analysis & Recommendations

Analytical Verification (Self-Validating)

To verify the synthesis, look for these specific NMR signals. If these are absent or shifted, the synthesis failed.

  • Amide Proton: A broad singlet around 10.5 - 10.8 ppm (DMSO-

    
    ).[1] If this is missing, the coupling failed.
    
  • Methoxy Group: A sharp singlet at 3.75 ppm (integrating to 3H).

  • Aromatic Region:

    • The 2-chloro-5-nitro ring protons show a distinct pattern: A doublet (ortho to

      
      ), a doublet of doublets, and a doublet (ortho to Cl).[1]
      
    • SnAr Warning: If the doublet at ~7.8 ppm (ortho to Cl) shifts significantly upfield, the Cl has likely been displaced by the amine.

Decision Matrix
ScenarioRecommended MethodReason
Scale > 10 grams Method A (Acid Chloride) Cost of HATU becomes prohibitive.[1] Purification via crystallization is easier at scale.
Library Synthesis (< 100 mg) Method B (HATU) Operational simplicity (no reflux/evaporation). High purity allows biological testing without column chromatography.
Moisture Sensitive Lab Method B (HATU) Acid chlorides hydrolyze instantly in humid air; HATU is robust.
Workflow Diagram (Method Selection)

DecisionTree Start Start Synthesis ScaleCheck Is Scale > 5g? Start->ScaleCheck MethodA Method A: Acid Chloride (Toluene/SOCl2) ScaleCheck->MethodA Yes MethodB Method B: HATU Coupling (DMF/DIPEA) ScaleCheck->MethodB No Purification Purification Required? MethodA->Purification MethodB->Purification Recryst Recrystallization (EtOH) Purification->Recryst Method A (remove acid) Wash Water Wash Only Purification->Wash Method B (high purity)

Caption: Decision tree for selecting the optimal synthetic route based on scale and downstream requirements.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6] Tetrahedron, 61(46), 10827-10852.[1] Link

  • Leesnitzer, L. M., et al. (2002). Functional consequences of cysteine modification in the ligand binding sites of peroxisome proliferator activated receptors by GW9662.[4][7] Biochemistry, 41(21), 6640-6650.[1] Link(Provides structural basis for the 2-chloro-5-nitrobenzamide scaffold).[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • BenchChem Protocols. (2024). Comparative Guide to Amide Bond Formation: Acid Chlorides vs. Modern Coupling Agents. Link(General verification of coupling efficiency).

Sources

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